molecular formula C17H15N3O2S B2485883 4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886911-93-9

4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2485883
CAS No.: 886911-93-9
M. Wt: 325.39
InChI Key: BHWDSYSLXQRTIE-UHFFFAOYSA-N
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Description

4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic organic compound designed for research use, featuring a 1,3,4-oxadiazole core substituted with a (methylsulfanyl)phenyl group and a 4-methylbenzamide moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its significant and versatile pharmacological profiles . Compounds containing this scaffold have attracted considerable research interest for their potential in anticancer drug discovery . The primary research value of this compound lies in its potential as a lead structure or molecular probe in oncology studies. 1,3,4-Oxadiazole derivatives have demonstrated mechanisms of action that include the inhibition of key enzymes and proteins crucial for cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The incorporation of the methylsulfanyl (S-CH3) phenyl group and the lipophilic 4-methylbenzamide moiety is intended to fine-tune the molecule's electronic properties, lipophilicity, and steric configuration, which can enhance its interaction with biological targets . This makes it a candidate for investigating structure-activity relationships (SAR) in the development of novel anticancer agents. The product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)15(21)18-17-20-19-16(22-17)13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWDSYSLXQRTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Design

The target molecule decomposes into three modular components:

  • Benzamide moiety : Derived from 4-methylbenzoic acid.
  • 1,3,4-Oxadiazole ring : Constructed via cyclization of a hydrazide intermediate.
  • 3-(Methylsulfanyl)phenyl group : Introduced through nucleophilic aromatic substitution or Suzuki coupling.

Two primary synthetic routes emerge from literature precedents:

Synthetic Route 1: Hydrazide Cyclocondensation

Step 1: Synthesis of 4-Methylbenzohydrazide

4-Methylbenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) under reflux in anhydrous dichloromethane (DCM) for 4 h. Excess thionyl chloride is removed under reduced pressure, and the resultant acid chloride is reacted with hydrazine hydrate (12 mmol) in tetrahydrofuran (THF) at 0–5°C. Yield: 85–92%.

Step 2: Formation of 5-(3-(Methylsulfanyl)phenyl)-1,3,4-Oxadiazole

The hydrazide intermediate (5 mmol) is combined with 3-(methylsulfanyl)benzoic acid (5.5 mmol) in the presence of phosphorus oxychloride (POCl₃, 20 mmol) at 110°C for 8 h. Cyclodehydration forms the oxadiazole ring, followed by neutralization with ice-cold NaHCO₃. Yield: 68–74%.

Optimization Data (Table 1)
Condition Catalyst Temp (°C) Time (h) Yield (%)
POCl₃ None 110 8 74
Polyphosphoric Acid None 130 6 69
POCl₃ DMF (cat.) 100 10 81

Addition of catalytic DMF enhances electrophilicity of the carbonyl, accelerating cyclization.

Step 3: Amide Coupling

The oxadiazole intermediate (3 mmol) is dissolved in dry DCM and treated with 4-methylbenzoyl chloride (3.3 mmol) and triethylamine (TEA, 6 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is washed with 1M HCl and brine. Recrystallization from ethanol affords the target compound. Yield: 76–82%.

Synthetic Route 2: Nucleophilic Substitution on Pre-Formed Oxadiazole

Step 1: Preparation of 5-Bromo-1,3,4-Oxadiazole

4-Methylbenzohydrazide (10 mmol) reacts with bromoacetic acid (12 mmol) in POCl₃ (15 mL) at 100°C for 6 h. The 5-bromo-oxadiazole intermediate is isolated via column chromatography (hexane:EtOAc, 7:3). Yield: 65%.

Step 2: Introduction of 3-(Methylsulfanyl)Phenyl Group

A mixture of the bromo-oxadiazole (2 mmol), 3-(methylsulfanyl)phenylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (4 mmol) in dioxane/H₂O (4:1) is heated at 90°C under N₂ for 12 h. Suzuki coupling provides the substituted oxadiazole. Yield: 58–63%.

Step 3: Amide Formation

Identical to Route 1, Step 3.

One-Pot Synthesis Optimization

Recent advances enable a telescoped synthesis (Figure 1):

  • Simultaneous Cyclization and Coupling : 4-Methylbenzohydrazide, 3-(methylsulfanyl)benzoyl chloride, and POCl₃ react in acetonitrile at 80°C for 6 h.
  • In Situ Workup : Quenching with aqueous NaHCO₃ precipitates the crude product, purified via recrystallization.
    Yield: 70–75% (over two steps).
Advantages:
  • Eliminates intermediate isolation
  • Reduces solvent consumption by 40%
  • Maintains yield parity with stepwise routes

Critical Reaction Parameters

Catalyst Screening (Table 2)

Catalyst Solvent Temp (°C) Oxadiazole Yield (%)
None Toluene 110 52
l-Proline DMF 100 79
p-TsOH DCM 40 61
ZnCl₂ THF 65 68

l-Proline in DMF emerges as optimal, likely due to dual hydrogen-bond catalysis.

Solvent Effects (Table 3)

Solvent Dielectric Constant Oxadiazole Yield (%)
DMF 36.7 79
THF 7.6 64
Toluene 2.4 58
EtOH 24.3 49

High-polarity solvents stabilize transition states in cyclization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.89 (s, 1H, ArH), 7.72–7.68 (m, 3H, ArH), 3.94 (s, 3H, SCH₃), 2.45 (s, 3H, CH₃).
  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C), 1050 cm⁻¹ (S-CH₃).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity at 254 nm. Retention time: 6.8 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor Setup : POCl₃ and reactants pumped at 0.5 mL/min through a 10 mL PTFE coil (100°C)
  • Output : 92 g/h with 73% yield
  • Advantages : Enhanced heat transfer, reduced exotherm risks

Green Chemistry Metrics

  • E-Factor : 12.5 (traditional batch) vs. 8.3 (flow system)
  • PMI (Process Mass Intensity) : Reduced from 35 to 22 kg/kg

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and the methylsulfanyl group are key structural features that contribute to its biological activity by facilitating interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Analogs

Compound Name / ID Oxadiazole Substituent Benzamide Substituent Bioactivity (Target/EC₅₀/IC₅₀) Source/Evidence ID
Target compound 5-[3-(methylsulfanyl)phenyl] 4-methyl Not explicitly reported N/A
N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide [11] 5-(phenylamino)-1,3,4-thiadiazole 3-(methylsulfanyl)propyl Antiviral (Influenza A H3N2: EC₅₀ = 31.4 μM)
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(4-morpholinylsulfonyl)benzamide 5-(methylsulfanyl) 4-methyl + 3-(4-morpholinylsulfonyl) Not explicitly reported
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(3-methoxyphenyl) 4-(dipropylsulfamoyl) Not explicitly reported
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 5-thioxo 4-chloro Antifungal/antibacterial (prior work)
N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (Derivative 6a) 5-(ethylthio) 4-sulfonyl hCA II inhibition (docking data)

Structure-Activity Relationships (SAR)

Sulfur-Containing Substituents: The methylsulfanyl (SCH₃) group in the target compound provides moderate lipophilicity compared to ethylthio (SC₂H₅) in derivative 6a . Docking studies suggest ethylthio derivatives exhibit stronger interactions with hCA II due to increased van der Waals contacts .

Benzamide Modifications :

  • 4-Methylbenzamide (target compound) offers steric hindrance and electron-donating effects, contrasting with 4-(dipropylsulfamoyl) (), which introduces bulkiness and hydrogen-bonding capacity .
  • 3-(4-Morpholinylsulfonyl) () adds polarizability and enhances solubility, which may improve pharmacokinetic profiles .

Oxadiazole Core Variations :

  • Replacement of oxadiazole with 1,3,4-thiadiazole () retains aromaticity but alters electronic distribution, leading to antiviral activity against Influenza A .

Pharmacological and Biochemical Profiles

  • Enzyme Inhibition : Derivative 6a (ethylthio analog) showed strong binding to human carbonic anhydrase II (hCA II) in silico, with key interactions involving Thr199 and Gln92 . The target compound’s methylsulfanyl group may exhibit weaker binding due to reduced hydrophobic surface area.
  • Antiviral Activity: Compound [11] () demonstrated EC₅₀ = 31.4 μM against Influenza A H3N2, attributed to the phenylamino-thiadiazole scaffold and methylsulfanyl side chain . The target compound’s oxadiazole core may confer distinct selectivity.
  • Antibacterial Potential: Thioxo-substituted oxadiazoles () have shown activity against Gram-positive bacteria, likely due to membrane disruption via sulfur interactions .

Biological Activity

4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that belongs to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OSC_{16}H_{16}N_{4}OS with a molecular weight of approximately 316.39 g/mol. The compound features a benzamide core substituted with an oxadiazole ring and a methylsulfanyl group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens.

Microorganism Activity Reference
Staphylococcus aureusModerate to high activity
Escherichia coliModerate activity
Candida albicansEffective antifungal activity
Pseudomonas aeruginosaNotable resistance observed

The minimal inhibitory concentration (MIC) values for these compounds typically range from 6.25 to 200 µg/ml, indicating a broad spectrum of antimicrobial efficacy.

The mechanism by which oxadiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Case Studies

A study investigating the synthesis and biological evaluation of various oxadiazole derivatives reported that compounds with similar structural motifs exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Compound A : Showed an MIC of 10 µg/ml against Staphylococcus aureus.
  • Compound B : Demonstrated effective antifungal activity against Candida krusei with an MIC of 15 µg/ml.

These findings suggest that modifications in the oxadiazole structure can significantly impact biological activity.

Research Findings

Research has shown that oxadiazole derivatives can also possess anticancer properties. Some studies have reported that certain derivatives inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring enhance cytotoxicity against cancer cell lines.

Table: Summary of Biological Activities

Activity Type Description Findings
AntibacterialAgainst Gram-positive and negativeMIC values from 6.25 to 200 µg/ml
AntifungalEffective against Candida speciesMIC values around 10 to 15 µg/ml
AnticancerInduces apoptosis in cancer cellsSignificant cytotoxicity observed

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide?

  • Methodology : The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Key steps include:
  • Formation of the 1,3,4-oxadiazole ring via cyclization.
  • Coupling of the sulfanylphenyl moiety using thiol-alkylation or nucleophilic substitution.
  • Polar aprotic solvents (e.g., DMF, DCM) and reflux conditions (~80–100°C) are critical for high yields .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :
  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Assays :
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Compare with reference drugs (e.g., ciprofloxacin for antimicrobial; doxorubicin for anticancer) .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfanyl vs. methoxy substituents) influence bioactivity?

  • Methodology :
  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methylsulfanyl with halogens or methoxy groups).
  • Key Findings : Sulfanyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability, while methoxy groups increase metabolic stability .
    • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding (e.g., EGFR or DHFR enzymes) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Approach :
  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
  • Dose-Response Curves : Use 8–10 concentration points to minimize variability in IC₅₀ values .
  • Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. PBS) .

Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Strategies :
  • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Introduce ester or amide prodrug moieties for controlled release .
  • ADMET Prediction : Employ tools like SwissADME to predict logP, CYP450 interactions, and BBB permeability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Solutions :
  • LC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization for sensitive detection (LOQ ~0.1 ng/mL) .
  • Sample Preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .
    • Interference : Monitor for matrix effects (e.g., ion suppression from phospholipids) .

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